Acetyl tetrapeptide-3

Catalog No.
S517022
CAS No.
827306-88-7
M.F
C22H39N9O5
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-3

CAS Number

827306-88-7

Product Name

Acetyl tetrapeptide-3

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide

Molecular Formula

C22H39N9O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1

InChI Key

RRJOMESUBQAYOA-BZSNNMDCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acetyl tetrapeptide-3; Folixyl; Kollaren 6; Uxi hair growth peptide;

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N

The exact mass of the compound Acetyl Tetrapeptide-3 is 509.3074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetyl tetrapeptide-3 (CAS 827306-88-7) is a synthetic biomimetic peptide primarily utilized in advanced cosmeceutical and dermatological formulations targeting androgenetic alopecia and extracellular matrix (ECM) degradation[1]. Unlike traditional vasodilators, this four-amino-acid peptide functions by upregulating the synthesis of critical structural proteins, specifically Type III collagen and laminins, at the dermal-epidermal junction . For procurement teams and cosmetic formulators, it represents a high-value, non-pharmaceutical active ingredient that provides a targeted, low-irritation alternative to regulated APIs like minoxidil, offering broad formulation compatibility for sensitive-skin and long-term hair retention products [1].

Substituting Acetyl tetrapeptide-3 with standard vasodilators (such as minoxidil) or generic conditioning peptides fails to address the structural degradation of the follicular bed [1]. Minoxidil effectively prolongs the anagen phase via blood flow enhancement but frequently induces scalp irritation, contact dermatitis, and requires continuous, lifelong application to prevent shedding [1]. Conversely, basic structural proteins like hydrolyzed keratin only coat the hair shaft without biological cellular signaling. Acetyl tetrapeptide-3 provides a distinct mechanism—direct ECM protein synthesis and structural anchoring at the dermal papilla—yielding comparable terminal hair counts to 3% minoxidil without the associated high incidence of contact eczema, making it a non-interchangeable asset for hypoallergenic, regenerative hair care lines [1].

Terminal Hair Count Efficacy vs. 3% Minoxidil

In a 24-week, triple-blind, randomized controlled trial on subjects with mild-to-moderate androgenetic alopecia, a topical formulation containing Acetyl tetrapeptide-3 was evaluated head-to-head against a benchmark 3% minoxidil solution [1]. The peptide-based extract increased terminal hair counts by 8.3%, while the 3% minoxidil solution yielded an 8.7% increase [1]. This statistically non-significant difference (P=0.306) demonstrates that Acetyl tetrapeptide-3 achieves comparable clinical efficacy to a regulated pharmaceutical API, notably without the local adverse reactions (such as scalp eczema) observed in the minoxidil cohort [1].

Evidence DimensionIncrease in terminal hair count over 24 weeks
Target Compound Data8.3% increase (Acetyl tetrapeptide-3 formulation)
Comparator Or Baseline8.7% increase (3% Minoxidil solution)
Quantified Difference0.4% difference (Statistically non-significant, P=0.306)
Conditions24-week, triple-blind RCT, male and female subjects with AGA

Allows cosmetic formulators to substitute heavily regulated, irritation-prone pharmaceutical APIs (minoxidil) with a highly soluble cosmetic peptide, ensuring mainstream industrial workflow fit without sacrificing benchmark hair-growth efficacy.

Extracellular Matrix (ECM) Protein Upregulation for Follicle Anchoring

The primary mechanism of Acetyl tetrapeptide-3 is its ability to structurally reinforce the dermal-epidermal junction. In vitro quantification on human fibroblasts demonstrated that application of Acetyl tetrapeptide-3 increased the expression of Type III collagen by 65% compared to untreated baselines [1]. Furthermore, the expression of laminins—crucial anchoring proteins in the ECM—was upregulated by 285%[1]. This massive increase in structural proteins directly correlates with improved hair follicle size and stronger mechanical anchoring in the scalp [1].

Evidence DimensionSynthesis of ECM structural proteins
Target Compound Data+65% Type III collagen; +285% laminins
Comparator Or BaselineUntreated human fibroblasts
Quantified Difference65% and 285% respective increases over baseline
ConditionsIn vitro fibroblast culture quantification

Provides procurement teams with concrete biochemical proof of structural follicular anchoring, justifying the ingredient's premium cost and its inclusion in high-end regenerative formulations over generic conditioning agents.

Ex Vivo Hair Follicle Elongation

Beyond structural anchoring, Acetyl tetrapeptide-3 actively promotes the physical growth of the hair follicle. In an ex vivo study utilizing human hair follicles in the anagen phase isolated from skin biopsies, cultures treated with Acetyl tetrapeptide-3 for 8 days exhibited a 35% increase in follicle length compared to untreated control areas [1]. This demonstrates a direct, localized regenerative effect on the dermal papilla that operates independently of the vasodilation pathways relied upon by traditional treatments [1].

Evidence DimensionHair follicle length in anagen phase
Target Compound Data+35% increase in length
Comparator Or BaselineUntreated ex vivo control
Quantified Difference35% greater elongation
ConditionsHuman hair follicles isolated from biopsies, cultured for 8 days

Validates the compound's direct regenerative capabilities, making it an essential active for premium serums marketed for rapid visible hair vitality and elongation.

Hypoallergenic, Non-Pharmaceutical Anti-Alopecia Topicals

Because Acetyl tetrapeptide-3 achieves an 8.3% increase in terminal hair count—statistically equivalent to 3% minoxidil—without inducing contact dermatitis, it is a highly suitable choice for formulating OTC hair loss serums targeted at consumers with sensitive scalps or those seeking drug-free alternatives [1].

Post-Transplant Hair Anchoring and Recovery Serums

The peptide's ability to upregulate laminin expression by 285% and Type III collagen by 65% makes it highly valuable for post-surgical hair transplant care [2]. It structurally reinforces the dermal-epidermal junction, maximizing the mechanical anchoring and survival rate of newly grafted follicles [2].

Synergistic 5-Alpha-Reductase Inhibitor Formulations

Acetyl tetrapeptide-3 is highly compatible with botanical extracts like Biochanin A. While the botanical acts as a 5-alpha-reductase inhibitor to lower local DHT levels, the peptide simultaneously elongates the follicle by 35% and rebuilds the ECM, creating a comprehensive, multi-pathway anti-thinning product [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

509.30741538 Da

Monoisotopic Mass

509.30741538 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D1HW9N9QBX

Sequence

KGHK

Wikipedia

Acetyl tetrapeptide-3

Dates

Last modified: 08-15-2023
1: Ranade DS, Bapat AM, Ramteke SN, Joshi BN, Roussel P, Tomas A, Deschamps P, Kulkarni PP. Thiosemicarbazone modification of 3-acetyl coumarin inhibits Aβ peptide aggregation and protect against Aβ-induced cytotoxicity. Eur J Med Chem. 2016 Oct 4;121:803-809. doi: 10.1016/j.ejmech.2015.07.028. Epub 2015 Jul 23. PubMed PMID: 26232353.
2: Raters M, Elsinghorst PW, Goetze S, Dingel A, Matissek R. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. J Agric Food Chem. 2015 Jul 1;63(25):5930-4. doi: 10.1021/acs.jafc.5b01493. Epub 2015 Jun 22. PubMed PMID: 26073294.
3: Deblander J, Van Aeken S, Adams A, De Kimpe N, Abbaspour Tehrani K. New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine. Food Chem. 2015 Feb 1;168:327-31. doi: 10.1016/j.foodchem.2014.07.088. Epub 2014 Jul 23. PubMed PMID: 25172717.
4: Puchart V, Biely P. Redistribution of acetyl groups on the non-reducing end xylopyranosyl residues and their removal by xylan deacetylases. Appl Microbiol Biotechnol. 2015 May;99(9):3865-73. doi: 10.1007/s00253-014-6160-2. Epub 2014 Nov 8. PubMed PMID: 25381188.
5: Ściskalska M, Śliwińska-Mossoń M, Podawacz M, Sajewicz W, Milnerowicz H. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. Drug Chem Toxicol. 2015 Apr;38(2):121-5. doi: 10.3109/01480545.2014.928722. Epub 2014 Jun 24. Review. PubMed PMID: 24958513.
6: Chen Y, Zhang Y, Siewers V, Nielsen J. Ach1 is involved in shuttling mitochondrial acetyl units for cytosolic C2 provision in Saccharomyces cerevisiae lacking pyruvate decarboxylase. FEMS Yeast Res. 2015 May;15(3). pii: fov015. doi: 10.1093/femsyr/fov015. Epub 2015 Apr 6. PubMed PMID: 25852051.
7: Hu N, Green SA. Acetyl Radical Generation in Cigarette Smoke: Quantification and Simulations. Atmos Environ (1994). 2014 Oct 1;95:142-150. PubMed PMID: 25253993; PubMed Central PMCID: PMC4170066.
8: Kamphorst JJ, Chung MK, Fan J, Rabinowitz JD. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab. 2014 Dec 11;2:23. doi: 10.1186/2049-3002-2-23. eCollection 2014. PubMed PMID: 25671109; PubMed Central PMCID: PMC4322440.
9: Galdieri L, Vancura A. Acetyl-CoA carboxylase regulates global histone acetylation. J Biol Chem. 2012 Jul 6;287(28):23865-76. doi: 10.1074/jbc.M112.380519. Epub 2012 May 11. PubMed PMID: 22580297; PubMed Central PMCID: PMC3390662.
10: Kool MM, Schols HA, Wagenknecht M, Hinz SW, Moerschbacher BM, Gruppen H. Characterization of an acetyl esterase from Myceliophthora thermophila C1 able to deacetylate xanthan. Carbohydr Polym. 2014 Oct 13;111:222-9. doi: 10.1016/j.carbpol.2014.04.064. Epub 2014 Apr 26. PubMed PMID: 25037346.
11: Tsuchiya Y, Pham U, Hu W, Ohnuma S, Gout I. Changes in acetyl CoA levels during the early embryonic development of Xenopus laevis. PLoS One. 2014 May 15;9(5):e97693. doi: 10.1371/journal.pone.0097693. eCollection 2014. PubMed PMID: 24831956; PubMed Central PMCID: PMC4022644.
12: Wang W, Kong F. A highly convergent and effective synthesis of the phytoalexin elicitor hexasaccharide. Carbohydr Res. 1999 Jan 31;315(1-2):117-27. PubMed PMID: 10385974.
13: Ning J, Kong F. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydr Res. 2001 Jan 30;330(2):165-75. PubMed PMID: 11217969.
14: Jeoung JH, Goetzl S, Hennig SE, Fesseler J, Wörmann C, Dendra J, Dobbek H. The extended reductive acetyl-CoA pathway: ATPases in metal cluster maturation and reductive activation. Biol Chem. 2014 May;395(5):545-58. doi: 10.1515/hsz-2013-0290. Review. PubMed PMID: 24477517.
15: Chinea K, Vera W, Banerjee AK. Synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a potential intermediate for disubstituted naphtho[2,3,c]pyran-5,10-dione. Nat Prod Commun. 2014 Feb;9(2):217-8. PubMed PMID: 24689294.
16: Biely P, Cziszárová M, Agger JW, Li XL, Puchart V, Vršanská M, Eijsink VG, Westereng B. Trichoderma reesei CE16 acetyl esterase and its role in enzymatic degradation of acetylated hemicellulose. Biochim Biophys Acta. 2014 Jan;1840(1):516-25. doi: 10.1016/j.bbagen.2013.10.008. Epub 2013 Oct 12. PubMed PMID: 24128930.
17: Xin XL, Huo H, Chen L, Li J, Sun JH, Zheng PW, Sun Y, Wu ZM, Xiong YH. Microbial transformation of acetyl-11-keto-boswellic acid by Cunninghamella elegans. J Asian Nat Prod Res. 2013 Nov;15(11):1173-8. doi: 10.1080/10286020.2013.837455. Epub 2013 Oct 29. PubMed PMID: 24168329.
18: Singh K, Mishra VK, Nath K, Rashid N, Parveen F. Computational Analysis of N-acetyl transferase in Tribolium castaneum. Bioinformation. 2013 Aug 7;9(14):715-7. doi: 10.6026/97320630009715. eCollection 2013. PubMed PMID: 23976826; PubMed Central PMCID: PMC3746093.
19: Broussard TC, Price AE, Laborde SM, Waldrop GL. Complex formation and regulation of Escherichia coli acetyl-CoA carboxylase. Biochemistry. 2013 May 14;52(19):3346-57. doi: 10.1021/bi4000707. Epub 2013 May 1. PubMed PMID: 23594205.
20: Liu J, Rice A, McGlew K, Shaw V, Park H, Clemente T, Pollard M, Ohlrogge J, Durrett TP. Metabolic engineering of oilseed crops to produce high levels of novel acetyl glyceride oils with reduced viscosity, freezing point and calorific value. Plant Biotechnol J. 2015 Aug;13(6):858-65. doi: 10.1111/pbi.12325. Epub 2015 Mar 10. PubMed PMID: 25756355.

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